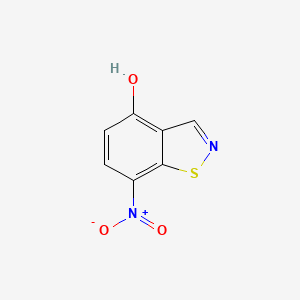

7-Nitro-4-hydroxy-1,2-benzisothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4N2O3S |

|---|---|

Molecular Weight |

196.19 g/mol |

IUPAC Name |

7-nitro-1,2-benzothiazol-4-ol |

InChI |

InChI=1S/C7H4N2O3S/c10-6-2-1-5(9(11)12)7-4(6)3-8-13-7/h1-3,10H |

InChI Key |

LJBHZJRQESTNLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NSC2=C1[N+](=O)[O-])O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 7 Nitro 4 Hydroxy 1,2 Benzisothiazole

Intrinsic Reactivity of the Benzisothiazole Heterocycle

The 1,2-benzisothiazole (B1215175) scaffold, which forms the core of 7-Nitro-4-hydroxy-1,2-benzisothiazole, is an aromatic heterocyclic system consisting of a benzene (B151609) ring fused to an isothiazole (B42339) ring. ontosight.ai The intrinsic reactivity of this heterocycle is dictated by the distribution of electron density and the nature of the fused rings. The benzisothiazole system is generally considered to be relatively stable due to its aromatic character.

Reactivity Governed by the Nitro Group

The presence of a nitro group (-NO₂) at the 7-position profoundly influences the chemical behavior of the this compound molecule. ontosight.ai

One of the most significant transformations of the nitro group is its reduction to a primary amine (-NH₂). This conversion is a key step in the synthesis of various derivatives, transforming the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which dramatically alters the molecule's properties and subsequent reactivity. masterorganicchemistry.com The reduction of this compound to 7-amino-4-hydroxy-1,2-benzisothiazole can be accomplished using a variety of reducing agents and conditions.

The choice of reagent is crucial, especially when other functional groups are present that could also be reduced. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comwikipedia.org

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reducing Agent/System | Conditions | Comments |

|---|---|---|

| Iron (Fe) in Acetic Acid | Reflux | A classic and effective method for nitro group reduction without affecting many other functional groups. researchgate.net |

| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl) or neutral (e.g., ethanol) media | A mild and widely used reagent for selective nitro reduction. masterorganicchemistry.comresearchgate.net |

| Catalytic Hydrogenation (H₂) | Catalyst (e.g., Pd/C, Pt, Raney Nickel) | A clean and efficient method, though care must be taken to avoid reduction of other susceptible groups. masterorganicchemistry.comresearchgate.net |

| Zinc (Zn) Dust | Methanol/THF with ammonium (B1175870) formate | A very mild procedure that is tolerant of most other functional groups. researchgate.net |

The synthesis of 7-amino-4-hydroxy-1,2-benzisothiazole specifically can be carried out in solvents like lower alcohols (methanol, ethanol (B145695), propanol) or in an acid such as acetic acid. The reduction is typically performed at atmospheric pressure but can be conducted under increased pressure, with or without heating.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govresearchgate.net This strong electron withdrawal has a significant deactivating effect on the benzisothiazole ring system towards electrophilic aromatic substitution. libretexts.orgquora.com

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bond framework. libretexts.orglibretexts.org

Resonance Effect: The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms, further reducing the electron density on the ring. researchgate.netresearchgate.net

This reduction in electron density makes the aromatic ring significantly less nucleophilic and therefore much less reactive towards attack by electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). libretexts.org Compared to unsubstituted benzene, a nitro substituent can decrease the rate of electrophilic substitution by a factor of roughly a million. libretexts.orglibretexts.org Consequently, forcing conditions are often required for any further electrophilic substitution on the ring of this compound.

Conversely, the strong electron-withdrawing nature of the nitro group can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to its location, by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govnih.gov

Reactivity Governed by the Hydroxy Group

The phenolic hydroxy group (-OH) at the 4-position is a key functional moiety that imparts specific reactivity to the molecule.

Phenolic compounds, especially those on heterocyclic rings, can exhibit keto-enol tautomerism. For this compound, a potential equilibrium can exist between the hydroxy (enol) form and its corresponding keto tautomer, 7-nitro-1,2-benzisothiazol-4(2H)-one.

The position of this equilibrium is influenced by several factors, including the solvent, pH, and the electronic nature of other substituents on the ring. nih.govmdpi.com In many aromatic systems, the enol form is heavily favored due to the stability gained from maintaining the aromaticity of the benzene ring. However, the presence of other functional groups and the specific heterocyclic system can shift this balance. researchgate.net Studies on related hydroxy-substituted heterocycles show that both pH and solvent polarity can play a critical role in determining the dominant tautomeric form. nih.govmdpi.com For instance, isomerization between related heterocyclic systems has been shown to proceed through different intermediates depending on the pH of the solution. nih.gov

The hydroxyl group is a versatile site for chemical modification, allowing for the synthesis of a wide range of derivatives. The nucleophilic character of the oxygen atom facilitates reactions with various electrophiles. researchgate.net These derivatization reactions are crucial for altering the molecule's physical and chemical properties.

Common functionalization reactions include:

Etherification (O-alkylation): Reaction with alkyl halides or sulfates in the presence of a base to form ethers.

Esterification (O-acylation): Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (under appropriate conditions, e.g., Fischer esterification) to form esters. nih.gov

Formation of Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to produce sulfonate esters.

Silylation: Reaction with silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride) to form silyl ethers, which can serve as protecting groups. nih.gov

These derivatizations can be used to introduce new functional groups, protect the hydroxyl group during other transformations, or modify the molecule's biological activity. nih.govrsc.org

Table 2: Common Derivatization Reactions of Phenolic Hydroxyl Groups

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Etherification | Alkyl Halide (R-X) + Base | Ether (-OR) |

| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) + Base | Ester (-OCOR) |

| Silylation | Silyl Halide (R₃SiCl) + Base | Silyl Ether (-OSiR₃) |

Ring Expansion and Contraction Reactions of Benzisothiazole Scaffolds

The benzisothiazole core is susceptible to various rearrangement reactions, leading to either larger or smaller ring systems. These transformations are typically induced by photochemical, thermal, or chemical means.

Ring Expansion:

Photochemical irradiation is a key method for inducing ring expansion in benzisothiazole derivatives. For instance, the irradiation of 2-aryl-1,2-benzisothiazol-3(2H)-ones has been shown to yield dibenzo[b,f] wikipedia.orgmsu.eduthiazepin-11(10H)-ones, expanding the five-membered isothiazole ring into a seven-membered thiazepine ring. oup.com This reaction is proposed to proceed through a biradical intermediate. oup.com Similarly, a facile photoconversion of 1,2-benzisothiazole 1,1-dioxides into 1,3-2H-benzothiazine 1,1-dioxides has been reported, representing an expansion from a five-membered to a six-membered heterocyclic ring. researchgate.net

Metal-free ring-expansion strategies have also been developed. Benzoisothiazol-3-ones can be converted into 2,3-dihydro-4H-benzo[e] wikipedia.orgwordpress.comthiazin-4-ones through a single-carbon insertion approach using aldehydes or ketones in the presence of HI and NH₄I. nih.gov Another method involves the HI-mediated ring-expansion of benzoisothiazol-3-one with DABCO·DCM, which proceeds through a ring-opening and self-dimerization pathway to form a bis-2,3-dihydro-4H-benzo[e] wikipedia.orgwordpress.comthiazin-4-one structure. nih.gov

In a different type of transformation, N-alkylation of sodium saccharinate (an oxidized benzisothiazole derivative) and subsequent reaction with hydrazine (B178648) can lead to a ring expansion, forming 4-amino-2H-1,2,3-benzothiadiazine 1,1-dioxides. mdpi.comsemanticscholar.org

Ring Contraction:

Ring contraction reactions of related benzothiazine scaffolds can lead to the formation of benzisothiazole derivatives. For example, 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides undergo ring contraction to yield 1,2-benzisothiazole 1,1-dioxides when treated with sodium hydroxide. mdpi.comsemanticscholar.org The proposed mechanism involves deprotonation followed by ring opening to form an acylimine intermediate, which then undergoes intramolecular Michael addition. mdpi.comsemanticscholar.org

Furthermore, larger heterocyclic systems containing a benzothiazine moiety are known to undergo ring contraction to form more stable benzothiazole (B30560) derivatives. This has been observed in nucleophile-induced transformations of 3-aroylpyrrolo[2,1-c] wikipedia.orgmsu.edubenzothiazine-1,2,4-triones, which contract to pyrrolo[2,1-b] wikipedia.orgwordpress.combenzothiazoles. beilstein-journals.orgresearchgate.net Such reactions can be initiated by nucleophiles, oxidizing agents, or ultraviolet irradiation. beilstein-journals.org The construction of various carbocycles, such as cyclopropanes and cyclobutanes, can also be achieved through ring contraction methodologies like Wolff rearrangements or various 1,2-rearrangements. rsc.org

| Transformation Type | Starting Scaffold | Product Scaffold | Conditions/Reagents |

|---|---|---|---|

| Ring Expansion | 2-Aryl-1,2-benzisothiazol-3(2H)-ones | Dibenzo[b,f] wikipedia.orgmsu.eduthiazepin-11(10H)-ones | Photochemical (irradiation) |

| Ring Expansion | 1,2-Benzisothiazole 1,1-dioxides | 1,3-2H-Benzothiazine 1,1-dioxides | Photochemical (254 nm irradiation) |

| Ring Expansion | Benzoisothiazol-3-ones | 2,3-Dihydro-4H-benzo[e] wikipedia.orgwordpress.comthiazin-4-ones | Aldehydes/Ketones, HI, NH₄I |

| Ring Contraction | 3,4-Dihydro-1,2,3-benzothiadiazine 1,1-dioxides | 1,2-Benzisothiazole 1,1-dioxides | NaOH in THF |

| Ring Contraction | Pyrrolo[2,1-c] wikipedia.orgmsu.edubenzothiazines | Pyrrolo[2,1-b] wikipedia.orgwordpress.combenzothiazoles | Nucleophiles (e.g., alkanols, amines) |

Substituent Effects and Mechanistic Studies (e.g., Ortho-Effects)

The reactivity of the this compound molecule is significantly influenced by the electronic properties of the nitro (-NO₂) and hydroxyl (-OH) groups attached to the benzene ring. These substituents modulate the electron density of the aromatic ring and influence the course of chemical reactions.

The hydroxyl group is a powerful activating group in electrophilic aromatic substitution. quora.comlibretexts.org It donates electron density to the benzene ring through a resonance effect (+R), which is stronger than its electron-withdrawing inductive effect (-I). libretexts.org This increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. quora.com Conversely, the nitro group is a strong deactivating group. msu.edulibretexts.org It withdraws electron density from the ring through both a strong resonance effect (-R) and an inductive effect (-I), making the ring significantly less reactive towards electrophiles. libretexts.orgminia.edu.eg

In this compound, the hydroxyl group is at position 4 and the nitro group is at position 7. Their positions relative to each other and the fused isothiazole ring dictate their electronic interplay. The activating -OH group and the deactivating -NO₂ group have opposing effects on the electron density of the benzene ring.

Ortho-Effects:

A notable phenomenon in substituted benzene rings is the "ortho-effect." This refers to the unique behavior of compounds with substituents at the ortho position (adjacent to another group), which cannot be explained by resonance and inductive effects alone. wikipedia.orgwordpress.comvedantu.com The ortho-effect is often attributed to steric hindrance or intramolecular interactions like hydrogen bonding. vedantu.comyoutube.com

For example, ortho-substituted benzoic acids are typically stronger acids than their meta and para isomers, regardless of the substituent's electronic nature. wikipedia.orgwordpress.combyjus.com This is often explained by steric hindrance, where the ortho-substituent forces the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance and stabilizes the carboxylate anion. wikipedia.orgwordpress.com Similarly, ortho-substituted anilines are generally weaker bases than aniline, partly due to steric hindrance affecting the protonation of the amino group. youtube.combyjus.com

In the context of this compound, while the nitro and hydroxy groups are not ortho to each other in the traditional sense on a simple benzene ring, their proximity on the bicyclic system can lead to analogous intramolecular interactions that influence the molecule's properties, such as acidity, basicity, and reactivity. The potential for intramolecular hydrogen bonding between the 4-hydroxy group and the nitrogen or oxygen atoms of the 7-nitro group could significantly impact the molecule's conformation and electronic distribution.

| Substituent Group | Classification | Primary Electronic Effect | Effect on Electrophilic Aromatic Substitution |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Electron-donating (+R > -I) | Increases reaction rate; directs to ortho/para positions |

| -NO₂ (Nitro) | Strongly Deactivating | Electron-withdrawing (-R, -I) | Decreases reaction rate; directs to meta position |

| -CH₃ (Alkyl) | Weakly Activating | Electron-donating (+I) | Increases reaction rate; directs to ortho/para positions |

| -Cl (Halogen) | Weakly Deactivating | Electron-withdrawing (-I > +R) | Decreases reaction rate; directs to ortho/para positions |

Design and Synthesis of Derivatives and Analogues of 7 Nitro 4 Hydroxy 1,2 Benzisothiazole

Structure-Directed Synthesis of Related Benzisothiazole Compounds

Intramolecular cyclization is a common approach, frequently starting from 2-mercaptobenzamide derivatives. For instance, copper(I)-catalyzed intramolecular N–S bond formation via oxidative dehydrogenative cyclization of 2-mercaptobenzamides yields various benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov Electrochemical methods have also been developed, offering a green and sustainable alternative to chemical oxidants for achieving this N–S bond formation. nih.gov

Intermolecular strategies often involve the reaction of 2-halobenzamides with sulfur sources like elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) in the presence of a transition-metal catalyst. nih.gov A notable example is the copper chloride (CuCl)-catalyzed cascade reaction that involves C–S bond formation followed by N–S bond cyclization to construct the benzisothiazole ring system. nih.gov Another approach starts from readily available o-mercaptoacylphenones, which undergo S-nitrosation and a subsequent intramolecular aza-Wittig reaction to form 3-substituted benzisothiazoles. organic-chemistry.org

These varied methods allow for the regioselective placement of substituents, which is crucial for structure-activity relationship (SAR) studies. The choice of starting material and reaction conditions is paramount in directing the synthesis toward specific, desired analogues of the 7-nitro-4-hydroxy-1,2-benzisothiazole core.

Table 1: Selected Methods for Benzisothiazole Core Synthesis

| Starting Material | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| 2-Mercaptobenzamides | Cu(I) catalyst, O₂ | Benzo[d]isothiazol-3(2H)-ones | nih.gov |

| 2-Mercaptobenzamides | Electrochemical conditions | Benzo[d]isothiazol-3(2H)-ones | nih.gov |

| 2-Halobenzamides | Sulfur powder (S₈), CuCl | Benzo[d]isothiazol-3(2H)-ones | nih.gov |

| o-Mercaptoacylphenones | S-nitrosation, aza-Wittig | 3-Substituted benzisothiazoles | organic-chemistry.org |

Strategies for Functionalization at Specific Positions of the Benzisothiazole Core

Once the benzisothiazole nucleus is formed, further functionalization at specific positions is often required to modulate its properties. The reactivity of the benzisothiazole ring is influenced by its existing substituents, such as the electron-withdrawing nitro group and the electron-donating hydroxyl group in the target compound.

Selective oxidation is one key functionalization strategy. For example, the sulfur atom in the isothiazole (B42339) ring can be oxidized. A metal-free method using Selectfluor in an aqueous medium allows for the selective oxidation of benzo[d]isothiazol-3(2H)-ones to the corresponding benzo[d]isothiazol-3(2H)-one-1-oxides with high efficiency and tolerance for various functional groups. mdpi.com This method can be extended to a sequential, double oxidation to prepare saccharin (B28170) derivatives. mdpi.com

Functionalization of the benzene (B151609) ring portion of the scaffold can be achieved using standard aromatic substitution reactions, with the regioselectivity guided by the directing effects of the existing nitro and hydroxyl groups. For a molecule like this compound, the hydroxyl group would direct electrophiles to the ortho and para positions (positions 3 and 5), while the nitro group would direct them to meta positions. The interplay of these effects allows for controlled introduction of new functional groups.

Furthermore, transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing halogenated benzisothiazole precursors, enabling the introduction of a wide variety of substituents. rsc.org

Synthesis of Hydrazones and Schiff Bases Derived from Benzisothiazoles

Hydrazones and Schiff bases are important classes of derivatives known for their diverse biological activities. nih.govresearchgate.net These are typically synthesized through the condensation reaction of a hydrazide or an amine with an aldehyde or ketone.

To synthesize such derivatives from a benzisothiazole core, a precursor bearing a suitable functional group is necessary. For example, a 1,2-benzisothiazole (B1215175) hydrazide can be reacted with various aromatic or heterocyclic aldehydes to yield a series of hydrazone derivatives. researchgate.net Similarly, amino-benzisothiazole derivatives can be condensed with aldehydes to form Schiff bases (imines). jocpr.comuobaghdad.edu.iq

The general synthetic route involves refluxing equimolar amounts of the amino-benzisothiazole or benzisothiazole hydrazide with a selected aldehyde in a solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., piperidine). jocpr.comuobaghdad.edu.iq Microwave-assisted synthesis has also been employed to facilitate these condensation reactions, often leading to higher yields and shorter reaction times. vjs.ac.vn

For instance, a series of hydrazones containing a benzo[d]thiazole moiety were synthesized from a precursor derived from 4-hydroxy-3-nitrobenzaldehyde (B41313), highlighting a relevant pathway for creating complex derivatives from similarly substituted starting materials. vjs.ac.vn

Table 2: General Synthesis of Benzisothiazole-Derived Schiff Bases and Hydrazones

| Benzisothiazole Precursor | Reagent | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Amino-benzisothiazole | Aromatic Aldehyde | Schiff Base | Ethanol, reflux, catalyst | jocpr.comuobaghdad.edu.iq |

| 1,2-Benzisothiazole Hydrazide | Aromatic Aldehyde/Ketone | Hydrazone | Ethanol, reflux | researchgate.net |

Incorporation of the Benzisothiazole Unit into Hybrid Molecular Architectures

Creating hybrid molecules by combining the benzisothiazole scaffold with other pharmacologically relevant moieties is a key strategy in drug design to develop compounds with novel or enhanced activities. This approach aims to merge the functionalities of two or more distinct structural units into a single molecule. nih.govresearchgate.net

The synthesis of these hybrids often involves multi-component reactions or sequential coupling steps. For example, a benzisothiazole derivative containing a reactive functional group, such as an active methylene (B1212753) group (e.g., in benzothiazol-2-ylacetonitrile), can be used as a synthon to construct more complex heterocyclic systems like pyridine, furan, or thiophene (B33073) rings attached to the benzisothiazole core. nih.gov

Cascade reactions provide an efficient route to such hybrid architectures. A cascade multicomponent reaction involving a benzisothiazole derivative, an aldehyde, and another active methylene compound can lead to the formation of complex fused heterocyclic systems in a single pot. nih.gov Another strategy involves linking benzisothiazoles to other heterocyclic rings like β-lactams or creating azo-linked benzothiazole (B30560) hybrids, which have shown potential biological activities. nih.gov

Rational Design Principles for Novel Benzisothiazole Structures

The design of novel benzisothiazole derivatives is largely guided by the principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this process, where systematic modifications of a lead compound are made to understand the chemical features essential for its biological activity. nih.gov

One common approach is scaffold hopping, where the core structure of a known active molecule is replaced with the benzisothiazole ring while maintaining the key pharmacophoric features. researchgate.net This can lead to new chemical entities with improved properties. For example, novel benzothiazole-based molecules were designed as BCL-2 inhibitors using a scaffold hopping strategy. researchgate.net

Molecular modeling and docking studies are also crucial tools in the rational design process. nih.govresearchgate.net These computational methods allow researchers to predict how a designed molecule will bind to its biological target (e.g., an enzyme or receptor). This provides insight into the key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the molecule in the binding site. This information can then guide the synthesis of analogues with modifications intended to strengthen these interactions. For instance, molecular modeling was used to understand the interaction of 1,2-benzisothiazol-3-one derivatives with caspase-3, guiding the design of potent inhibitors. nih.gov

The cumulative evidence from such rational design approaches supports the benzisothiazole scaffold as a versatile framework for developing targeted therapeutic agents. nih.gov

Spectroscopic and Structural Characterization of 7 Nitro 4 Hydroxy 1,2 Benzisothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. Through a suite of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of the molecular structure can be achieved. emerypharma.com

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the context of 7-Nitro-4-hydroxy-1,2-benzisothiazole derivatives, the aromatic region of the spectrum is particularly informative. The chemical shifts (δ) of the protons on the benzene (B151609) ring are influenced by the electronic effects of the substituents (the nitro group, hydroxyl group, and the isothiazole (B42339) ring).

For a typical benzo[d]isothiazole scaffold, aromatic protons resonate in the range of δ 7.0–8.5 ppm. mdpi.com The electron-withdrawing nitro group generally deshields adjacent protons, causing them to appear at a higher chemical shift (downfield). Conversely, the electron-donating hydroxyl group shields nearby protons, shifting their signals to a lower chemical shift (upfield). The protons on the benzisothiazole ring will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons, which helps to determine their relative positions. emerypharma.com For instance, protons on adjacent carbons will typically couple, resulting in a doublet if there is one neighboring proton. emerypharma.com

Representative ¹H NMR Data for Substituted Benzothiazole (B30560) Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2-(chloromethyl)-benzo[d]-thiazole jyoungpharm.org | Ar-H | 7.41-7.54 | m |

| Ar-H | 7.90-7.92 | m | |

| Ar-H | 8.02-8.05 | m | |

| -OCH₂ | 4.96 | s | |

| (R)–N–(4–bromobenzo[d]thiazol–2–yl) derivative mdpi.com | Ar-H | 6.61-7.64 | m |

| -NH | 7.65 | s | |

| (R)–N–(4–methylbenzo[d]thiazol–2–yl) derivative mdpi.com | Ar-H | 7.02-7.37 | m |

| -NH | 9.28 | s |

Table generated from data found in references mdpi.comjyoungpharm.org. Note: "Ar-H" denotes aromatic protons, "s" singlet, "m" multiplet.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For this compound and its derivatives, carbons attached to electronegative atoms (like oxygen and nitrogen) or electron-withdrawing groups (like the nitro group) will be deshielded and appear at higher chemical shifts. The carbons of the benzene ring typically resonate in the δ 110–160 ppm region. The specific positions of the substituents can be deduced from the chemical shifts. For example, the carbon atom bearing the hydroxyl group (C-4) is expected to be significantly shielded compared to the carbon attached to the nitro group (C-7). Quaternary carbons (those not bonded to any hydrogens) often show weaker signals. nih.gov

Analysis of related compounds provides insight into expected values. For various substituted benzo[d]isothiazole derivatives, aromatic carbon signals are consistently found in the range of 110-155 ppm. mdpi.comnih.gov For instance, in a series of (R)–N–(benzo[d]thiazol–2–yl) acetamides, aromatic carbons were observed between 111-149 ppm. mdpi.com

Representative ¹³C NMR Data for Substituted Benzothiazole Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| (R)–N–(4–methoxybenzo[d]thiazol–2–yl) derivative mdpi.com | Aromatic C | 111.09, 112.69, 117.10, 120.27, 124.64, 133.77, 142.86 |

| C=O | 169.31 | |

| Quaternary Aromatic C | 149.08 | |

| -OCH₃ | 56.25 | |

| (R)–N–(4–methylbenzo[d]thiazol–2–yl) derivative mdpi.com | Aromatic C | 117.69, 121.60, 126.56, 130.04 |

| Quaternary Aromatic C | 132.82, 137.49, 142.77 | |

| C=O | 169.04 |

Table generated from data found in reference mdpi.com.

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules. ceon.rs These techniques reveal correlations between nuclei, allowing for the step-by-step assembly of the molecular structure. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect the signals of coupled protons, which is invaluable for tracing out proton networks within the molecule, such as the arrangement of protons on the aromatic ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton, which is determined from the ¹H NMR and COSY spectra. nih.gov

By combining the information from COSY, HSQC, and HMBC, chemists can systematically map out the entire molecular structure of this compound and its derivatives, confirming the precise location of each atom and functional group. nih.govceon.rs

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is an excellent method for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. mt.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, several key functional groups would give rise to characteristic absorption bands:

O-H Stretch: The hydroxyl group (-OH) will exhibit a strong, broad absorption band, typically in the region of 3200–3600 cm⁻¹.

N-O Stretch (Nitro Group): The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch usually found between 1500–1600 cm⁻¹ and a symmetric stretch between 1300–1400 cm⁻¹. orientjchem.org

C=C and C=N Stretches: The aromatic ring and the isothiazole moiety contain C=C and C=N bonds, which will show multiple sharp to medium bands in the 1400–1650 cm⁻¹ region.

C-H Aromatic Stretch: The C-H bonds of the benzene ring typically show stretching vibrations just above 3000 cm⁻¹.

Data from related nitro-containing heterocycles supports these assignments. For example, in 5-nitro-1,3-benzodioxole, the asymmetric NO₂ stretch is observed at 1609 cm⁻¹ and the symmetric stretch at 1437 cm⁻¹. orientjchem.org Similarly, various benzothiazole derivatives show characteristic C=N stretching vibrations in the range of 1412-1640 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands for Functional Groups in Benzisothiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1600 | Strong |

| Symmetric N-O Stretch | 1300 - 1400 | Strong | |

| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |

| C=C Stretch | 1450 - 1600 | Medium to Weak, Sharp |

Table compiled from general IR principles and data in references orientjchem.orgresearchgate.net.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering monochromatic light (from a laser) off a molecule and observing the change in energy of the scattered photons. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals but weak or absent IR signals. mt.com

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: The symmetric stretch of the nitro group (~1300-1400 cm⁻¹) often gives a strong Raman band. orientjchem.org

Aromatic Ring Vibrations: The "ring breathing" modes of the benzene and isothiazole rings are typically strong in the Raman spectrum.

Sulfur-Containing Bonds: Bonds involving sulfur, such as the C-S and S-N bonds in the isothiazole ring, can be observed, often in the lower frequency region of the spectrum.

In a study of 2-mercaptobenzothiazole, both FTIR and Raman spectra were used to analyze the vibrational modes, with the dimeric form of the molecule providing a better match to experimental data, highlighting the utility of these combined techniques. nih.gov For 5-nitro-1,3-benzodioxole, the symmetric NO₂ stretch was observed at 1430 cm⁻¹ in the Raman spectrum. orientjchem.org This complementarity makes the combined use of IR and Raman spectroscopy a robust approach for the comprehensive vibrational analysis of complex heterocyclic molecules. mt.comnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)–N–(4–methylbenzo[d]thiazol–2–yl)–2–(1–phenyl–3,4–dihydroisoquinolin–2(1H)–yl)acetamide |

| (R)–N–(4–chlorobenzo[d]thiazol–2–yl)–2–(1–phenyl–3,4–dihydroisoquinolin–2(1H)–yl)acetamide |

| 2-(chloromethyl)-benzo[d]-thiazole |

| (R)–N–(4–bromobenzo[d]thiazol–2–yl)–2–(1–phenyl–3,4–dihydroisoquinolin–2(1H)–yl)acetamide |

| (R)–N–(4–methoxybenzo[d]thiazol–2–yl)–2–(1–phenyl–3,4–dihydroisoquinolin–2(1H)–yl)acetamide |

| 5-nitro-1,3-benzodioxole |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The resulting mass spectrum is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

Aromatic nitro compounds exhibit characteristic fragmentation pathways. miamioh.edu The primary fragmentation events for this compound are proposed to involve the sequential loss of its functional groups. A common initial fragmentation is the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂) or as nitric oxide (•NO). nih.gov

Key fragmentation steps would likely include:

Loss of Nitrogen Dioxide: A prominent fragment ion would be observed at [M - 46]⁺, corresponding to the expulsion of a •NO₂ radical.

Loss of Nitric Oxide: Another characteristic fragmentation involves the loss of •NO, resulting in an [M - 30]⁺ ion.

Decarbonylation: Following initial fragmentation, the heterocyclic ring or the benzene ring may undergo decarbonylation, leading to the loss of a carbon monoxide (CO) molecule, particularly influenced by the hydroxyl group.

Ring Cleavage: The benzisothiazole core itself can undergo cleavage, leading to the formation of smaller, stable fragment ions.

The analysis of these fragmentation patterns allows for the structural confirmation of the molecule. In negative ionization mode, deprotonation of the phenolic group is the primary event, and subsequent fragmentation can also provide structural insights. nih.gov

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound (C₇H₄N₂O₃S)

| Fragment Ion | Proposed Structure / Neutral Loss |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 30]⁺ | Loss of •NO |

| [M - 46]⁺ | Loss of •NO₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Studies of Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dictated by its aromatic system, which acts as a chromophore, and the presence of auxochromic (-OH) and chromophoric (-NO₂) substituents.

The benzisothiazole ring system itself gives rise to absorptions in the UV region due to π → π* electronic transitions. nih.gov The addition of a nitro group and a hydroxyl group to this system significantly influences the absorption spectrum:

Bathochromic Shift: Both the electron-withdrawing nitro group and the electron-donating hydroxyl group extend the conjugated π-system of the molecule. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Consequently, the absorption maxima (λmax) are shifted to longer wavelengths, a phenomenon known as a bathochromic or red shift. docbrown.info

Electronic Transitions: The spectrum is expected to be characterized by intense absorption bands corresponding to π → π* transitions. The presence of heteroatoms (N, O, S) with non-bonding electrons also allows for lower energy n → π* transitions, which typically appear as weaker shoulders or bands at longer wavelengths. nih.gov The nitro group itself can extend the conjugated system, further lowering the energy required for electron excitation. docbrown.info

Due to this extended conjugation, the absorption bands for this compound are expected to extend from the UV into the visible region of the electromagnetic spectrum, potentially imparting a yellowish color to the compound. docbrown.info

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Type of Transition | Associated Structural Feature |

|---|---|---|

| 250-300 | π → π* | Benzisothiazole aromatic system |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly documented, analysis of related substituted benzothiazole and benzisothiazole derivatives allows for a reliable prediction of its structural parameters. mdpi.comnih.gov These compounds commonly crystallize in monoclinic (e.g., P2₁/n, C2/c) or orthorhombic (e.g., Pbcn) crystal systems. mdpi.comresearchgate.net

The fused benzisothiazole ring system is expected to be largely planar. The nitro group substituent may be slightly twisted out of the plane of the aromatic ring due to steric effects. The analysis would provide precise measurements of all bond lengths and angles, confirming the connectivity and conformation of the molecule.

Table 3: Representative Crystallographic Data for Substituted Benzisothiazole Derivatives

| Parameter | Expected Value Range |

|---|---|

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/n, C2/c, Pbcn |

| C-S Bond Length (Å) | 1.72 - 1.76 |

| C-N Bond Length (Å) | 1.35 - 1.45 |

| C=C Bond Length (Aromatic, Å) | 1.37 - 1.42 |

| N-O Bond Length (Nitro, Å) | 1.21 - 1.25 |

Hydrogen Bonding: The presence of the 4-hydroxy group makes hydrogen bonding a primary and structure-directing interaction. nih.gov The hydroxyl group can act as a hydrogen bond donor (O-H), while the oxygen atoms of the nitro group or the nitrogen atom of the isothiazole ring can act as acceptors. This leads to the formation of robust O-H···O or O-H···N hydrogen bonds, which can link molecules into chains, dimers, or more complex three-dimensional networks. nih.govmdpi.com

Chalcogen Bonding: A significant interaction in sulfur-containing heterocycles is the chalcogen bond. researchgate.net This is a non-covalent interaction where the sulfur atom of the isothiazole ring acts as a Lewis acidic region (a σ-hole) and interacts with a Lewis basic site on an adjacent molecule, such as the oxygen of a nitro group or the nitrogen of another isothiazole ring (S···O or S···N). rsc.orgacs.org These directional interactions play a crucial role in the solid-state assembly of such molecules. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. ma.edu This experimental data is then compared to the theoretical percentages calculated from the compound's proposed empirical formula. A close agreement between the experimental and calculated values serves to confirm the empirical formula and assess the purity of the synthesized compound. davidson.edu

For this compound, the empirical formula is C₇H₄N₂O₃S. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 4: Elemental Analysis Data for this compound (Formula: C₇H₄N₂O₃S; Molecular Weight: 196.19 g/mol )

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 42.86% |

| Hydrogen (H) | 2.06% |

| Nitrogen (N) | 14.28% |

| Oxygen (O) | 24.46% |

Theoretical and Computational Investigations of 7 Nitro 4 Hydroxy 1,2 Benzisothiazole

Electronic Structure Theory and Quantum Chemical Calculations

There are no specific studies applying electronic structure theories to 7-Nitro-4-hydroxy-1,2-benzisothiazole. While Density Functional Theory (DFT) and Hartree-Fock (HF) methods are standard computational tools for such analyses, their application to this compound has not been documented.

Density Functional Theory (DFT) Studies

No published research could be found that employs DFT methods, such as the widely used B3LYP functional with various basis sets, to investigate the electronic properties of this compound. DFT calculations are crucial for predicting molecular structure and reactivity, but data for this specific compound is absent.

Hartree-Fock (HF) and Semi-Empirical Methods

Similarly, there is no available literature detailing the use of Hartree-Fock or other semi-empirical methods to model this compound.

Calculation of Molecular Geometries and Vibrational Frequencies

Without computational studies, optimized molecular geometries, including bond lengths and angles, for this compound have not been theoretically determined. Furthermore, its calculated vibrational frequencies, which are essential for interpreting spectroscopic data, have not been reported.

Analysis of Electronic Properties and Molecular Orbital Interactions

The electronic characteristics and orbital interactions of this compound remain uncharacterized from a theoretical standpoint.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic transitions. However, no studies have reported the HOMO-LUMO energy gap or the spatial distribution of these frontier orbitals for this compound.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. This analysis has not been performed or published for this compound, leaving its charge distribution and potential reactive sites unexplored from a computational perspective.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a computational method used to study chemical bonding and electron density distribution within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which aligns closely with Lewis structures. wisc.edujuniperpublishers.com This analysis provides a detailed understanding of hybridization, orbital interactions, and charge distribution.

For this compound, NBO analysis would elucidate the nature of the covalent bonds within the fused ring system, the nitro group (-NO2), and the hydroxyl group (-OH). A key aspect of the analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.netnih.gov These interactions, such as those between a lone pair (donor) and an antibonding orbital (acceptor), indicate electron delocalization and are crucial for understanding the molecule's stability and reactivity. For instance, interactions involving the lone pairs on the oxygen and nitrogen atoms with the π* orbitals of the aromatic system would be quantified.

Natural Population Analysis (NPA) is an integral part of the NBO method that calculates the atomic charges and orbital populations. researchgate.net Unlike other methods, NPA is known for its numerical stability and improved description of electron distribution, especially across different basis sets. researchgate.netresearchgate.net The analysis provides a charge distribution that reflects the electronegativity of the atoms and the effects of electron-withdrawing or -donating groups. In this compound, the NPA would quantify the partial charges on each atom, showing the electron-withdrawing effects of the nitro group and the thiazole (B1198619) sulfur atom, as well as the influence of the hydroxyl group.

Table 1: Illustrative Natural Population Analysis (NPA) Charges for this compound This table presents hypothetical data to illustrate the expected output of an NPA calculation.

| Atom | Natural Charge (e) |

|---|---|

| S1 | +0.55 |

| N2 | -0.40 |

| C3 | +0.15 |

| O (hydroxyl) | -0.70 |

| N (nitro) | +0.65 |

| O (nitro) | -0.50 |

Ionization Potential (IP) and Electron Affinities (EA) Calculations

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule. These fundamental properties are critical indicators of a molecule's reactivity, specifically its ability to act as an electron donor (related to IP) or an electron acceptor (related to EA).

These values can be calculated using computational methods such as Density Functional Theory (DFT). mdpi.com According to Koopmans' theorem, IP and EA can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

IP ≈ -EHOMO

EA ≈ -ELUMO

From IP and EA, other global reactivity descriptors like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be derived. mdpi.comresearchgate.net A low HOMO-LUMO energy gap generally signifies a molecule that is more reactive and less stable. researchgate.net For this compound, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, resulting in a higher electron affinity and making the molecule a good electron acceptor. The hydroxyl group, being electron-donating, would raise the HOMO energy, thus lowering the ionization potential.

Table 2: Global Reactivity Descriptors Derived from IP and EA

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | (IP + EA) / 2 | Measures the ability to attract electrons |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to charge transfer |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the capacity to accept electrons |

Potential Energy Surface Studies

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. researchgate.net PES studies are fundamental to understanding chemical reactions and conformational dynamics. By mapping the energy landscape, researchers can identify stable structures (minima), transition states (saddle points), and the energy barriers that separate them. rsc.org

For this compound, PES studies could be employed to investigate several key processes:

Conformational Isomerism: Exploring the rotation around the C-O bond of the hydroxyl group or the C-N bond of the nitro group to identify the most stable conformers and the energy barriers for their interconversion.

Intramolecular Proton Transfer: A crucial application would be to study the potential for proton transfer from the hydroxyl group to the nitrogen atom of the nitro group or the thiazole ring. The PES would reveal the reaction pathway, the structure of the transition state, and the activation energy for this process.

Photochemical Reactions: In excited states, PES studies can predict photochemical reaction pathways, such as excited-state intramolecular proton transfer (ESIPT), which is common in molecules with similar functional groups. rsc.org

Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling and Intermolecular Behavior

While PES studies map a static energy landscape, Molecular Dynamics (MD) and Monte Carlo (MC) simulations provide insights into the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve. nih.govnih.gov For this compound, MD simulations, particularly in an explicit solvent like water, would be used to:

Sample the accessible conformational space under physiological conditions.

Analyze the stability of intramolecular hydrogen bonds.

Study the solvation structure and the specific hydrogen bonding patterns between the molecule and surrounding water molecules.

Investigate the stability of this molecule when interacting with a biological target, such as a protein active site. frontiersin.org

Monte Carlo (MC) simulations use random sampling to explore the conformational space of a molecule. Instead of following a trajectory over time, MC methods generate new configurations and accept or reject them based on their calculated energy, typically according to the Boltzmann distribution. This approach is highly effective for overcoming energy barriers and achieving comprehensive conformational sampling.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. ajchem-a.com The fundamental principle is that the structure of a molecule dictates its properties.

A QSPR study for this compound would involve calculating a wide range of molecular descriptors that encode structural, electronic, and topological information. These descriptors would then be used in statistical methods, such as multiple linear regression (MLR), to create a predictive model for a specific property (e.g., solubility, boiling point, or partition coefficient).

Table 3: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies | Electronic properties |

Quantitative Structure-Activity Relationships (QSAR) for Exploring Structural Correlates

Quantitative Structure-Activity Relationship (QSAR) modeling applies a similar methodology to QSPR but focuses on correlating molecular structure with biological activity. thaiscience.info QSAR is a cornerstone of computational drug design, as it allows for the prediction of the activity of new compounds and provides insights into the structural features essential for a desired biological effect. nih.govmdpi.com

For the broader class of benzisothiazole and benzothiazole (B30560) derivatives, QSAR studies have been successfully applied to model various biological activities, including caspase-3 inhibition and antiproliferative effects. nih.govmdpi.comnih.gov These studies typically use a combination of descriptors to build their models.

The methodology for a QSAR study on this compound and its analogues would involve:

Data Set Compilation: Assembling a series of related compounds with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: Computing a diverse set of molecular descriptors for each compound in the series.

Model Building: Using statistical techniques like stepwise multiple linear regression (SW-MLR) or partial least squares (PLS) to develop a mathematical equation relating the descriptors to the biological activity. thaiscience.infonih.gov

Validation: Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation) and external test sets. nih.gov

QSAR studies on related benzisothiazoles have highlighted the importance of descriptors related to electronegativity, atomic masses, van der Waals volumes, and specific atom-centered fragments in determining biological activity. nih.govmdpi.com Such models suggest that the electronic and steric properties conferred by substituents like the nitro and hydroxyl groups on the this compound scaffold would be critical determinants of its biological function.

Advanced Applications of 7 Nitro 4 Hydroxy 1,2 Benzisothiazole Derivatives in Chemical Science

Applications in Material Science

The tunable electronic and photophysical properties of 7-Nitro-4-hydroxy-1,2-benzisothiazole derivatives make them valuable building blocks in material science. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups on the benzisothiazole scaffold allows for the fine-tuning of their absorption and emission characteristics, paving the way for their use in fluorescent probes, dyes, and photonic devices.

Development of Fluorescent Probes and Dyes

Derivatives of the benzisothiazole family, particularly those with functional groups that modulate their electronic properties, have been explored as fluorescent probes. While specific research on this compound as a fluorescent probe is not extensively documented, the principles of fluorescence in related nitro-substituted aromatic compounds are well-established. The nitro group typically acts as a fluorescence quencher. However, its reduction to an amino group under specific biological conditions, such as in hypoxic tumor cells, can lead to a significant increase in fluorescence intensity. This "off-on" switching mechanism is the basis for designing fluorescent probes for detecting specific biological environments.

For instance, a novel nitro-substituted benzothiadiazole, a structurally related compound, has been synthesized to act as a fluorescent probe for hypoxic cells. This compound, 4,7-bis(4-dodecylthiophen-2-yl)-5,6-dinitrobenzo[c] researchgate.netindustrialchemicals.gov.aunih.govthiadiazole (BTTD-NO2), exhibits quenched fluorescence due to the presence of nitro groups. In hypoxic conditions, cellular nitroreductases convert the nitro groups to amino groups, resulting in a strong red fluorescence. nih.gov This principle suggests that a this compound derivative could potentially be developed as a probe for similar applications.

| Probe Precursor Structure (Analogous) | Target Analyte/Condition | Fluorescence Change | Potential Application |

| Nitro-substituted benzothiadiazole | Hypoxia (Nitroreductase activity) | "Off" to "On" (Red fluorescence) | Tumor cell imaging nih.gov |

| 2-Benzothiazoleacetonitrile derivative | Hydrazine (B178648) (N₂H₄) | Turn-on two-photon fluorescence | Bio-imaging and environmental monitoring |

| Phenothiazine and 7-nitrobenzofuran (B103471) based probe | Glutathione (GSH) | Rapid fluorescence response | Biothiol detection bohrium.com |

Utilization in Photonic Devices and Sensors

The application of benzisothiazole derivatives extends to the field of photonics, where their unique optical properties can be harnessed for the development of sensors and other light-interactive devices. The ability of these molecules to absorb and emit light at specific wavelengths makes them suitable for use as components in organic light-emitting diodes (OLEDs), chemical sensors, and other photonic applications. The specific substitution pattern on the benzisothiazole ring, including nitro and hydroxyl groups, would be expected to influence the HOMO-LUMO energy gap and thus the optical and electronic properties of the resulting materials.

While direct applications of this compound in photonic devices are not yet reported, research on related benzothiazole (B30560) copolymers demonstrates their potential in photovoltaic applications. For example, copolymers based on 5-decylthiazol-2-yl substituted benzodithiophene have been synthesized and their thermal, optical, electrochemical, and photovoltaic properties studied. rsc.org These studies provide a foundation for designing and synthesizing novel this compound-based materials for photonic applications.

Role in Catalysis

The field of catalysis has seen the emergence of benzisothiazole derivatives as versatile scaffolds. While the direct catalytic application of this compound is an area for future exploration, the functional groups present suggest potential for catalytic activity. The nitrogen and sulfur atoms in the isothiazole (B42339) ring can act as coordination sites for metal ions, forming metal complexes that could exhibit catalytic properties.

Palladium-catalyzed C-H functionalization of benzothiazoles has been demonstrated to be a highly efficient method for creating new derivatives. chemrxiv.org This methodology allows for the introduction of various functional groups onto the benzothiazole core, which could then be utilized in catalytic processes. For instance, the synthesis of 2-(hetero)arylbenzothiazoles, which are important structural motifs in biologically active compounds, can be achieved through such catalytic methods. chemrxiv.org This indicates that this compound could serve as a precursor for more complex, catalytically active molecules.

Analytical Chemistry Applications (e.g., Spectroscopic Reagents)

In analytical chemistry, compounds that exhibit a distinct and measurable response to the presence of specific analytes are of great value. Benzothiazole derivatives have been investigated for their potential as spectroscopic reagents. Their ability to form colored or fluorescent complexes with metal ions or other molecules makes them suitable for use in spectrophotometric and fluorometric analysis.

The nitro and hydroxyl groups on the this compound skeleton could potentially interact with specific analytes, leading to a change in their spectroscopic properties. For example, the hydroxyl group could act as a binding site for metal ions, and this interaction could be signaled by a change in the compound's absorption or fluorescence spectrum. While specific applications of this compound as a spectroscopic reagent are yet to be detailed in the literature, the broader class of benzothiazole derivatives has shown promise. For instance, benzothiazole-based fluorescent probes have been developed for the detection of various analytes. scilit.com

Environmental Fate and Transformation Studies (Chemical Degradation Pathways and Byproducts)

Understanding the environmental fate of synthetic compounds is crucial for assessing their potential impact on ecosystems. Benzothiazoles and their derivatives are known to be released into the environment from various industrial and commercial sources. researchgate.net Studies on the environmental degradation of benzisothiazolinone, a related compound, have shown that it can undergo photodegradation in water, leading to the formation of several photoproducts. researchgate.net

The degradation pathways of this compound would likely involve transformations of the nitro and hydroxyl groups, as well as potential cleavage of the isothiazole ring. The nitro group could be reduced to an amino group under anaerobic conditions, while the hydroxyl group could undergo oxidation. Photodegradation is also a likely pathway, given the aromatic nature of the compound. The byproducts of these degradation processes would depend on the specific environmental conditions, such as pH, temperature, and the presence of microorganisms.

| Compound Class | Degradation Pathway | Key Findings | Environmental Implication |

| Benzisothiazolinone | Photodegradation in water | Formation of fourteen photoproducts through isomerization, oxidation, hydroxylation, hydrolysis, and elimination. researchgate.net | Potential for transformation into other compounds with different toxicities. |

| 1,2-Benzisothiazolin-3-one (BIT) | Biodegradation in soil | Rapid primary degradation with a half-life of 12.5 hours. industrialchemicals.gov.au | Considered not persistent in the environment. industrialchemicals.gov.au |

| Benzothiazoles (general) | Environmental release and transformation | Widespread presence in various environmental matrices due to industrial use. researchgate.net | Emerging contaminants of concern with a need for further impact assessment. researchgate.net |

Conclusion and Future Research Directions

Summary of Key Research Findings on 7-Nitro-4-hydroxy-1,2-benzisothiazole and its Derivatives

Direct research literature focusing exclusively on this compound is not extensively available. However, significant insights can be drawn from studies on its structural precursors and related derivatives.

Synthetic Precursors: The synthesis of the core benzisothiazole ring is well-documented. For instance, 7-methoxy-1,2-benzisothiazole can be synthesized from 2-mercapto-3-methoxybenzaldehyde and chloramine. rsc.org This suggests a plausible synthetic route to the target compound could start from an appropriately substituted benzaldehyde, such as 4-hydroxy-3-nitrobenzaldehyde (B41313) derivatives. vjs.ac.vn

Functional Group Reactivity: The nitro group at the 7-position is a key feature. In related heterocyclic systems, nitro groups are known to influence the molecule's electronic properties and biological activity. ontosight.aiontosight.ai Furthermore, the nitro group is a versatile synthetic handle. For example, the reduction of the nitro group to an amine is a common transformation, as demonstrated by the synthesis of 7-amino-4-hydroxy-1,2-benzisothiazole. This amino derivative can then be further functionalized.

Biological Activity of Derivatives: The broader class of 1,2-benzisothiazoles exhibits a wide range of biological activities. Studies on various derivatives have demonstrated potent antibacterial and antifungal properties, with 1,2-benzisothiazolin-3-ones being particularly active. researchgate.netnih.gov Nitro-substituted benzisothiazoles have been investigated for their potential as pharmaceutical agents, including anticancer applications. ontosight.aiontosight.ai The presence of both a nitro and a hydroxy group on the target molecule suggests it could be a valuable scaffold for developing new biologically active agents.

Emerging Trends and Challenges in Substituted Benzisothiazole Chemistry

The chemistry of substituted benzisothiazoles is continuously evolving, with several key trends and challenges shaping the direction of current research.

One of the primary challenges lies in the development of efficient and regioselective synthetic methods to create complex, polysubstituted benzisothiazoles. Overcoming this requires innovative catalytic systems and a deeper understanding of reaction mechanisms. Furthermore, achieving enantioselective synthesis for chiral benzisothiazole derivatives remains a significant hurdle. nih.gov

Emerging trends are focused on addressing these challenges through sustainable and advanced synthetic methodologies.

| Emerging Trend | Description | Key Advantages | Reference |

|---|---|---|---|

| Green Chemistry Approaches | Utilization of environmentally benign solvents like water, and the development of solvent-free reaction conditions. This includes the use of recyclable catalysts such as nano-nickel ferrite. | Reduced environmental impact, lower cost, increased safety, and often simpler work-up procedures. | nih.govmdpi.com |

| Electrochemical and Photochemical Synthesis | Employing electricity or light to drive chemical reactions, such as the electrochemical dehydrogenative cyclization of 2-mercaptobenzamides to form the benzisothiazole ring. | High selectivity, mild reaction conditions, avoidance of harsh chemical oxidants, and generation of non-hazardous byproducts like H2. | nih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates, often leading to significantly reduced reaction times and improved yields compared to conventional heating. | Rapid synthesis, higher yields, and improved process efficiency. | nih.gov |

| Multi-Component Reactions | Designing synthetic routes where three or more reactants combine in a single step to form the final product, increasing efficiency and reducing waste. | High atom economy, simplified procedures, and rapid access to molecular diversity. | nottingham.ac.uk |

Future Avenues for Synthetic and Mechanistic Research

Future research in the synthesis of benzisothiazoles will likely focus on refining emerging trends and exploring new frontiers.

Advanced Catalysis: There is a significant opportunity for the development of novel transition-metal catalysts and organocatalysts that can facilitate the synthesis of benzisothiazoles with greater efficiency and selectivity. nih.gov Research into catalysts that can control the formation of specific isomers of polysubstituted rings is particularly needed.

Flow Chemistry: The application of continuous flow technologies to benzisothiazole synthesis could offer advantages in terms of safety, scalability, and process control. This would be particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates.

Mechanistic Elucidation: A deeper computational and experimental investigation into the mechanisms of benzisothiazole-forming reactions is crucial. nih.gov Understanding the intricate pathways, transition states, and intermediates will enable chemists to design more rational and efficient synthetic strategies. For example, detailed studies on the mechanism of electrochemical N-S bond formation could lead to more effective and widely applicable methods. nih.gov

Chiral Synthesis: Developing robust methods for the asymmetric synthesis of chiral benzisothiazole derivatives is a key area for future exploration. This is particularly important for pharmaceutical applications where a specific enantiomer is often responsible for the desired biological activity. nih.gov

Untapped Potential for Novel Material and Chemical Applications

While much of the focus on benzisothiazole derivatives has been on their biological activity, there is considerable untapped potential in material science and other chemical applications. The unique electronic and structural properties of the benzisothiazole ring system make it an attractive building block for functional materials.

| Potential Application Area | Underlying Principle | Relevant Research |

|---|---|---|

| Coordination Chemistry | The nitrogen and sulfur atoms of the benzisothiazole ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other supramolecular assemblies. | Benzisothiazole-tetrazolyl derivatives have been explored for their potential as nitrogen ligands for coordination with transition metals. uc.pt |

| Organic Electronics | The fused aromatic ring system provides a rigid, planar structure with potential for π-conjugation, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). | The fundamental properties of heterocyclic aromatic compounds are central to the field of organic electronics. |

| Chemosensors | The benzisothiazole scaffold can be functionalized with specific binding sites to create molecules that exhibit a detectable change (e.g., color or fluorescence) upon interaction with a target analyte, such as metal ions or specific biomolecules. | The design of heterocyclic compounds for sensing applications is a well-established field of research. |

| Energetic Materials | The introduction of multiple nitro groups onto the benzisothiazole ring, as seen in this compound, can increase the nitrogen and oxygen content, a key feature of energetic materials. | Research on related nitro-substituted heterocyclic compounds like benzimidazole (B57391) N-oxides has highlighted their potential as energetic materials. mdpi.com |

Q & A

Q. How do thermal decomposition products of this compound impact laboratory safety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.